CID 57369526
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Overview
Description
Gramicidin A is a linear peptide antibiotic composed of 15 amino acids, alternating between D- and L-chirality. It is primarily derived from the soil bacterium Brevibacillus brevis. Gramicidin A is known for its potent antimicrobial properties, particularly against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. It functions by forming ion channels in the bacterial cell membrane, leading to ion imbalance and cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gramicidin A can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product. The synthesis requires precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity .
Industrial Production Methods: Industrial production of Gramicidin A typically involves fermentation of Brevibacillus brevis in nutrient-rich media. The fermentation process is optimized to maximize the yield of Gramicidin A. After fermentation, the compound is extracted and purified using techniques such as solvent extraction, chromatography, and crystallization .
Chemical Reactions Analysis
Types of Reactions: Gramicidin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify its structure and potentially alter its biological activity.
Common Reagents and Conditions:
Oxidation: Gramicidin A can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents that can replace specific functional groups within the peptide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the peptide .
Scientific Research Applications
Gramicidin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and structure-activity relationships.
Biology: Gramicidin A is employed in research on membrane biology and ion channel function.
Medicine: Due to its antimicrobial properties, Gramicidin A is used in topical formulations to treat bacterial infections.
Mechanism of Action
Gramicidin A exerts its effects by forming transmembrane ion channels in the lipid bilayer of bacterial cell membranes. These channels allow the free passage of monovalent cations such as hydrogen, sodium, and potassium ions, leading to the disruption of ion gradients and membrane potential. This ion imbalance ultimately results in cell death. Additionally, Gramicidin A can accumulate in mitochondria, reduce ATP levels, induce mitophagy, and inhibit cancer cell growth .
Comparison with Similar Compounds
Gramicidin B and C: These are closely related to Gramicidin A and share similar structures and antimicrobial properties.
Gramicidin S: Unlike Gramicidin A, Gramicidin S is a cyclic peptide with a different mechanism of action.
Uniqueness of Gramicidin A: Gramicidin A is unique due to its linear structure and ability to form ion channels in membranes. This distinct mechanism of action sets it apart from other antimicrobial peptides, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C19H33N5O6 |
---|---|
Molecular Weight |
427.5 g/mol |
InChI |
InChI=1S/C19H33N5O6/c1-12(2)7-14(23-11-26)18(29)22-10-17(28)24-15(8-13(3)4)19(30)21-9-16(27)20-5-6-25/h9-15,25H,5-8H2,1-4H3,(H,20,27)(H,21,30)(H,22,29)(H,23,26)(H,24,28)/t14-,15-/m1/s1 |
InChI Key |
JICRLQSUUUGRBC-HUUCEWRRSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[CH]C(=O)N[C@H](CC(C)C)C(=O)N[CH]C(=O)NCCO)NC=O |
Canonical SMILES |
CC(C)CC(C(=O)N[CH]C(=O)NC(CC(C)C)C(=O)N[CH]C(=O)NCCO)NC=O |
Origin of Product |
United States |
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